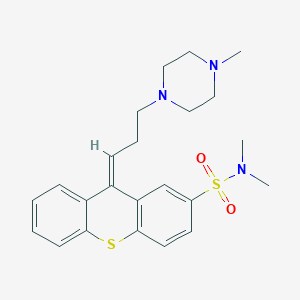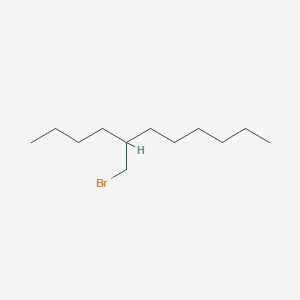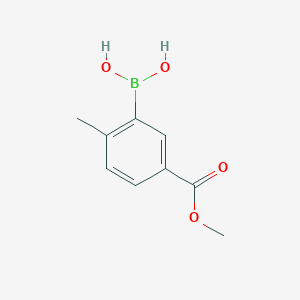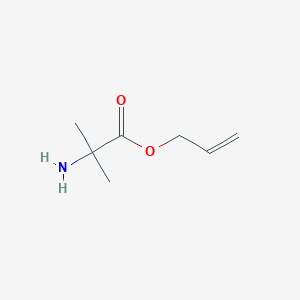
Alanine, 2-methyl-, 2-propenyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 2-methyl-, 2-propenyl ester (9CI), also known as methyl alaninate or methyl 2-methylprop-2-enoate, is a chemical compound that belongs to the family of esters. It is commonly used in organic synthesis and is known for its unique properties, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) is not well understood. However, it is believed to act as a reactive intermediate in organic synthesis, reacting with other compounds to form new products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) have not been extensively studied. However, it is known to be non-toxic and has a low risk of causing adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) in lab experiments is its unique properties, which make it a valuable tool for organic synthesis. It is also relatively inexpensive and readily available. However, its use may be limited by its low solubility in water and other solvents.
Future Directions
There are several future directions for research on Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI). One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new organic compounds with unique properties. Another area of interest is the study of its potential applications in the pharmaceutical industry, including as a building block for the synthesis of new drugs. Additionally, the potential use of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) as a flavoring agent in the food industry could also be explored.
Synthesis Methods
The synthesis of Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) can be achieved through various methods, including the esterification of alanine with 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)prop-2-enoic acid, the reaction of alanine with Alanine, 2-methyl-, 2-propenyl ester (9CI) acrylate, or the reaction of alanine with methacrylic acid. The resulting product is a clear, colorless liquid with a fruity odor.
Scientific Research Applications
Alanine, 2-Alanine, 2-methyl-, 2-propenyl ester (9CI)-, 2-propenyl ester (9CI) is widely used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
properties
CAS RN |
127043-34-9 |
|---|---|
Product Name |
Alanine, 2-methyl-, 2-propenyl ester (9CI) |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-2-methylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5,8H2,2-3H3 |
InChI Key |
WGTZLCLKDHIOHK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC=C)N |
Canonical SMILES |
CC(C)(C(=O)OCC=C)N |
synonyms |
Alanine, 2-methyl-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



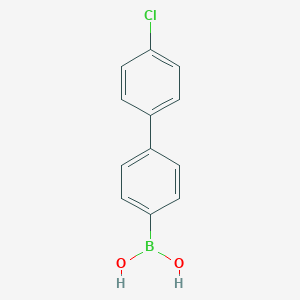
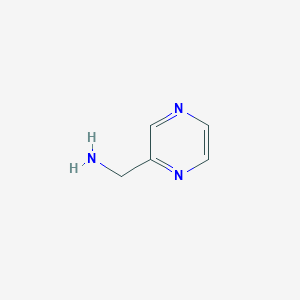
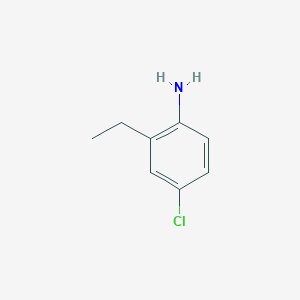
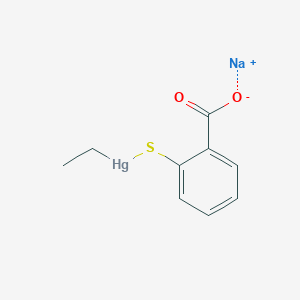
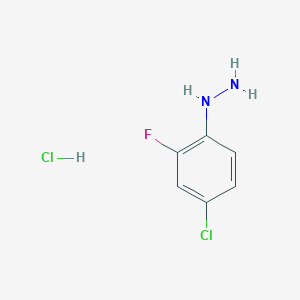
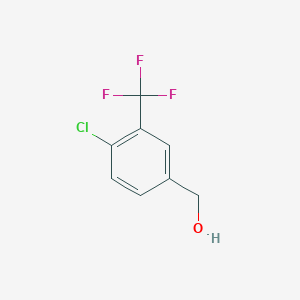
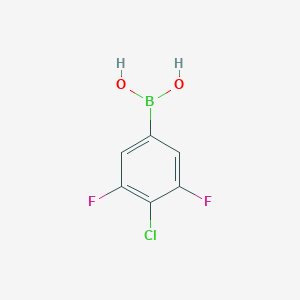

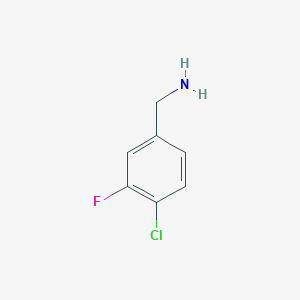

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
